2-Amino-4-Bromophenol CAS number and properties

2-Amino-4-Bromophenol CAS number and properties

CAS Number: 40925-68-6

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-Bromophenol (CAS No. 40925-68-6), a halogenated aromatic amine critical to various chemical and pharmaceutical syntheses. The document details its physicochemical properties, safety and handling protocols, and established applications as a versatile chemical intermediate. A detailed experimental protocol for its synthesis via the reduction of 4-bromo-2-nitrophenol (B183274) is provided. Furthermore, this guide illustrates its role as a key building block in the development of biologically active molecules, including enzyme inhibitors, highlighting its significance in medicinal chemistry and drug discovery.

Chemical Identity and Properties

2-Amino-4-Bromophenol, also known as 4-Bromo-2-aminophenol, is a substituted phenolic compound.[1] At room temperature, it typically presents as a white to light brown crystalline solid.[1][2] Its structure, featuring an amino group, a hydroxyl group, and a bromine atom on a benzene (B151609) ring, makes it a valuable intermediate in organic synthesis.[3]

Physicochemical Properties

The key quantitative properties of 2-Amino-4-Bromophenol are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 40925-68-6 | [1][3][4] |

| Molecular Formula | C₆H₆BrNO | [1][3][4] |

| Molecular Weight | 188.02 g/mol | [1][3][5] |

| Appearance | White to gray to brown powder/crystals | [1][2][6] |

| Melting Point | 130-140 °C | [1][4][7] |

| Boiling Point | 282.8 °C at 760 mmHg | [1][4][7] |

| Density | ~1.77 g/cm³ | [1][7] |

| pKa | 9.19 ± 0.18 (Predicted) | [2][7] |

| LogP | 2.318 | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.[1][7] |

Structural Information

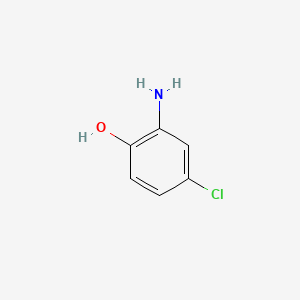

Caption: 2D structure of 2-Amino-4-Bromophenol.

Safety and Handling

2-Amino-4-Bromophenol is classified as a hazardous substance and requires careful handling.[2] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5][8][9]

GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Recommended Handling Protocols

-

Engineering Controls: Use in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles (European standard - EN 166).[8]

-

Hand Protection: Wear suitable protective gloves.[8]

-

Skin and Body Protection: Wear long-sleeved clothing.[8]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[8]

-

-

Storage: Store in a cool, dry place (recommended 2-8°C), isolated from incompatible substances like acids and bases.[2][7]

Applications in Research and Development

2-Amino-4-Bromophenol is not typically an end-product but serves as a crucial building block in synthesizing more complex molecules.[1][3] Its reactivity makes it valuable in the pharmaceutical, dye, and agrochemical industries.[1][3]

Caption: Key application areas for 2-Amino-4-Bromophenol.

Pharmaceutical Intermediate

This compound is a key reactant in the synthesis of various pharmaceuticals, particularly anti-inflammatory agents and analgesics.[3] Its structure is utilized to create more complex molecules that can interact with biological targets.

Notable examples of its use as a reactant include:

-

Synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives, which act as inhibitors for protein tyrosine phosphatase 1B (PTP1B), a target in diabetes research.[4][10]

-

Preparation of benzoxazole (B165842) benzenesulfonamides, which serve as allosteric inhibitors of fructose-1,6-bisphosphatase.[4][10]

-

Synthesis of lipophilic inhibitors for deoxy-xylulose-phosphate reductoisomerase.[4][10]

Other Industrial Uses

-

Dyes and Pigments: It is used as a coupling agent in the development of azo dyes, contributing to vibrant and stable colors for textiles.[3]

-

Agrochemicals: It serves as an intermediate in the production of various agrochemicals.[1]

-

Analytical Chemistry: It can be employed as a reagent in certain analytical methods for the detection of other chemical substances.[3]

Experimental Protocols: Synthesis

The most common route for synthesizing 2-Amino-4-Bromophenol is through the catalytic reduction of 4-bromo-2-nitrophenol.[1] Below is a detailed methodology based on a literature procedure.[11]

Synthesis via Catalytic Hydrogenation

This protocol details the reduction of 4-bromo-2-nitrophenol using a Rhodium-on-Carbon (Rh/C) catalyst under a hydrogen atmosphere.

Materials:

-

4-bromo-2-nitrophenol (starting material)

-

Tetrahydrofuran (THF) (solvent)

-

5% Rhodium on Carbon (Rh/C) (catalyst)

-

Hydrogen gas (H₂)

-

Celite (filtration aid)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-2-nitrophenol (233 mmol) in THF (500 mL).

-

Catalyst Addition: Add 5% Rh/C (5.00 g) to the solution.

-

Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 11 hours.

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with additional THF to ensure complete recovery of the product.

-

-

Isolation: Concentrate the filtrate using a rotary evaporator to yield the final product, 2-Amino-4-Bromophenol, as a brown solid.

Expected Yield: ~99%[11]

Caption: Workflow for the synthesis of 2-Amino-4-Bromophenol.

Conclusion

2-Amino-4-Bromophenol is a high-value chemical intermediate with significant utility in both industrial and research settings. Its well-defined physicochemical properties and predictable reactivity make it an essential precursor for a range of products, most notably in the development of novel pharmaceutical agents. Adherence to strict safety protocols is mandatory when handling this compound. The synthetic methodologies are efficient and high-yielding, ensuring its availability for ongoing research and development endeavors.

References

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-4-bromophenol CAS#: 40925-68-6 [m.chemicalbook.com]

- 5. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-bromophenol | 40925-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. file1.lookchem.com [file1.lookchem.com]

- 10. 2-氨基-4-溴酚 ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]